molecular formula C9H10BrNO B12817094 4-Bromo-2-(oxetan-3-yl)aniline

4-Bromo-2-(oxetan-3-yl)aniline

Cat. No.: B12817094
M. Wt: 228.09 g/mol
InChI Key: MHPNCUCPOYFQIR-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxetan-3-yl)aniline is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxetan-3-yl)aniline typically involves the bromination of 2-(oxetan-3-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(oxetan-3-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(oxetan-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxetan-3-yl)aniline involves its interaction with specific molecular targets. The bromine and oxetane groups can influence the compound’s reactivity and binding properties. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(oxetan-3-yl)aniline is unique due to the presence of both the bromine and oxetane groups, which confer distinct chemical and physical properties. The oxetane ring adds strain and reactivity, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-2-(oxetan-3-yl)aniline

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6H,4-5,11H2

InChI Key

MHPNCUCPOYFQIR-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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